molecular formula C10H13N3OS B1483480 2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2098041-43-9

2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1483480
CAS RN: 2098041-43-9
M. Wt: 223.3 g/mol
InChI Key: FHYRYJWOWZYMNY-UHFFFAOYSA-N
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Description

2-(5-(Aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, also known as 5-amino-3-thiophenecarboxylic acid ethyl ester, is an organic compound that has a broad range of applications in scientific research. It is a colorless crystalline solid with a molecular weight of 222.26 g/mol and a melting point of 86-87°C. It is soluble in water, ethanol, and methanol and can be used as a reactant in various synthetic reactions.

Scientific Research Applications

Structural and Chemical Characterization

The compound 2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, due to its structural complexity, is a subject of interest in chemical research for its potential applications. Structural characterization, such as that conducted on similar pyrazoline compounds, is crucial for understanding its chemical behavior and potential applications in various fields. For instance, studies on pyrazoline compounds have involved spectroscopic techniques and X-ray diffraction studies to confirm molecular structures, which are essential for further applications in materials science and medicinal chemistry (Delgado et al., 2020).

Antitumor Activities

Compounds similar to 2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol have been explored for their antitumor properties. For example, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising antitumor activities against hepatocellular carcinoma cell lines, indicating potential therapeutic applications for cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Antifungal Properties

Research has also highlighted the antimicrobial and antifungal properties of pyrazoline derivatives, suggesting their utility in developing new antimicrobial agents. Such studies are essential for addressing the growing concern of antimicrobial resistance and the need for novel therapeutic agents (Puthran et al., 2019).

Synthesis of Novel Compounds

The synthesis of novel compounds utilizing pyrazoline derivatives as core structures has been a significant area of research. These efforts aim to develop new molecules with potential applications in medicinal chemistry, highlighting the versatility and importance of pyrazoline derivatives in drug discovery and development processes (Kariuki et al., 2022).

properties

IUPAC Name

2-[5-(aminomethyl)-3-thiophen-3-ylpyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c11-6-9-5-10(8-1-4-15-7-8)12-13(9)2-3-14/h1,4-5,7,14H,2-3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYRYJWOWZYMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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